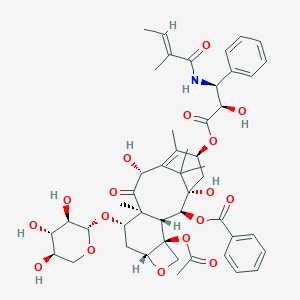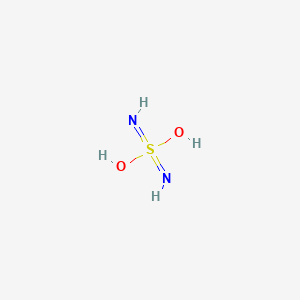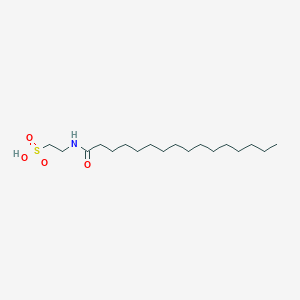
Deoxypyridinoline Chloride Trihydrochloride Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Deoxypyridinoline, a key component of Deoxypyridinoline Chloride Trihydrochloride Salt, is synthesized from bone and then converted to its monochloride trihydrochloride salt form. This process is essential for creating a standardized form of deoxypyridinoline for clinical and research purposes. The synthesis utilizes advanced techniques to ensure purity and the correct structural configuration, which is then verified through mass spectrometry and NMR spectroscopy among other methods (Robins et al., 1996).
Molecular Structure Analysis
The molecular structure of Deoxypyridinoline Chloride Trihydrochloride Salt involves a complex arrangement of nitrogen, carbon, and chlorine atoms, making it a significant marker for collagen crosslinking within the human body. The meticulous structural elucidation, as demonstrated in related compounds, involves spectroscopic, thermally, and structurally using techniques like X-ray diffraction and IR-spectroscopy to understand its complex structure and behavior (Koleva et al., 2009).
Chemical Reactions and Properties
Deoxypyridinoline Chloride Trihydrochloride Salt undergoes various chemical reactions, including alkylation and cycloaddition, which are pivotal in understanding its chemical behavior and interactions. These reactions not only demonstrate the compound's reactivity but also its potential in forming new compounds or being integrated into larger molecular structures (Robertson, 1982).
Aplicaciones Científicas De Investigación
Role in Environmental and Biological Systems
Chloride salts, including various specific forms such as copper chlorides, play significant roles in environmental and biological systems. For example, copper chlorides are pivotal in both the corrosion processes of copper alloys and as pigments in paintings, highlighting the chemical diversity and application in conservation studies (Scott, 2000).
Degradation of Environmental Pollutants
The microbial degradation of organophosphorus pesticides, such as chlorpyrifos and its metabolite TCP, underscores the environmental impact of chloride ions in bioremediation processes. Microbial strains capable of degrading these compounds release chlorine atoms, which can both inhibit and facilitate further microbial proliferation (Bose, Kumar, & Vo, 2021).
Neurobiological Studies
Research on compounds with structural similarities to tricyclic antidepressants, such as tianeptine (which contains chloride salts), reveals their complex interaction with neurotransmitter systems and their potential impact on emotional learning and memory. These studies offer insights into how chloride-containing compounds can influence neurobiological processes (McEwen & Olié, 2005).
Water Treatment and Hydrometallurgical Processes
Chloride salts are crucial in the regeneration of hydrochloric acid in hydrometallurgical processes, demonstrating their importance in the recycling of leaching agents and in the reduction of environmental impact of mining operations (McKinley & Ghahreman, 2018).
Toxicity and Environmental Impact
The occurrence and toxicity of triclosan, a chlorinated compound, in environmental settings have been extensively reviewed, highlighting the persistence and bioaccumulation potential of such compounds. This research points to the broader ecological concerns associated with the use and disposal of chloride-containing chemicals (Bedoux et al., 2012).
Propiedades
IUPAC Name |
(2S)-2-amino-6-[4-[(2S)-2-amino-2-carboxyethyl]-3-[(3S)-3-amino-3-carboxypropyl]-5-hydroxypyridin-1-ium-1-yl]hexanoic acid;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O7.ClH/c19-12(16(24)25)3-1-2-6-22-8-10(4-5-13(20)17(26)27)11(15(23)9-22)7-14(21)18(28)29;/h8-9,12-14H,1-7,19-21H2,(H3-,23,24,25,26,27,28,29);1H/t12-,13-,14-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJBEQWPRFQNFU-JKBZPBJLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=[N+]1CCCCC(C(=O)O)N)O)CC(C(=O)O)N)CCC(C(=O)O)N.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=C(C=[N+]1CCCC[C@@H](C(=O)O)N)O)C[C@@H](C(=O)O)N)CC[C@@H](C(=O)O)N.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN4O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Deoxypyridinoline Chloride Trihydrochloride Salt | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(Cyclopropylmethoxy)ethyl]phenol](/img/structure/B24223.png)

![7-[4-[4-(2-bromophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B24228.png)









